molecular formula C19H18N2O2 B5038071 2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide

2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B5038071
M. Wt: 306.4 g/mol
InChI Key: VYRTXLNIYFOSLC-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of cell death in cancer cells .

Comparison with Similar Compounds

2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide is structurally similar to other quinoline derivatives, such as:

  • 6-hydroxy-2-methyl-4-oxo-N-[(1R)-1-phenylethyl]-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
  • 2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

These compounds share similar chemical structures and biological activities, but this compound is unique due to its specific substitution pattern and the presence of the phenylethyl group, which may confer distinct biological properties .

Properties

IUPAC Name

2-methyl-4-oxo-N-(2-phenylethyl)-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-11-18(22)16-12-15(7-8-17(16)21-13)19(23)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRTXLNIYFOSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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